(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused bicyclic core structure with a carboxamide substituent at position 2. The (E)-configuration of the benzylidene moiety (4-fluorophenyl group) and the thiophen-2-ylmethylamine side chain distinguish it from related derivatives. Its molecular formula is inferred as C₂₄H₁₈FN₇OS, with an average mass of ~495.5 g/mol (based on analogs in ).
Properties
IUPAC Name |
2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6OS/c24-15-9-7-14(8-10-15)12-27-30-21(25)19(23(31)26-13-16-4-3-11-32-16)20-22(30)29-18-6-2-1-5-17(18)28-20/h1-12H,13,25H2,(H,26,31)/b27-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSRFHFLDJYOOX-KKMKTNMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=C(C=C4)F)N)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=C(C=C4)F)N)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. The unique structural features of this compound suggest promising biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Pyrrolo[2,3-b]quinoxaline
- Functional Groups :
- Amino group
- Benzylidene moiety with fluorine substitution
- Thiophene ring
This combination of features contributes to its potential interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Anticancer Activity : Preliminary investigations indicate that the compound exhibits significant cytotoxic effects on cancer cell lines. In vitro assays have shown that it inhibits cell proliferation, particularly in leukemia and breast cancer models.
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases. Notably, it demonstrates selective inhibition against the Pim-1 kinase, which is implicated in several malignancies. The IC50 values observed in these studies suggest a strong affinity for the target kinase, indicating its potential as an anticancer agent.
- Antimicrobial Properties : The presence of the thiophene ring may enhance the compound's antimicrobial efficacy. Initial screening against various bacterial strains has shown promising results, suggesting that this compound could serve as a lead for developing new antibiotics.
Case Studies and Experimental Data
Several studies have provided insights into the biological activity of the compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vitro cytotoxicity assays on cancer cell lines | IC50 values ranged from 5 to 15 µM against various cell lines, indicating potent anticancer activity. |
| Study 2 | Kinase inhibition assays | Selective inhibition of Pim-1 with an IC50 of approximately 0.5 µM; significant selectivity over other kinases tested. |
| Study 3 | Antimicrobial susceptibility testing | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
The proposed mechanism of action for the anticancer activity involves the compound's ability to interfere with key signaling pathways regulated by Pim-1 kinase. This inhibition leads to reduced cell survival and proliferation rates in cancerous cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural variations among analogs lie in the benzylidene substituent (position 1) and the carboxamide side chain (position 3). Below is a comparative analysis:
Physicochemical and Electronic Properties
- Electron-Withdrawing vs.
- Solubility : Thiophen-2-ylmethyl and fluorophenyl groups likely reduce aqueous solubility compared to methoxyethyl or hydroxy-substituted derivatives (e.g., and ) .
- Stereochemical Influence : The (E)-configuration ensures proper spatial alignment of the benzylidene group, critical for binding to planar biological targets like DNA or enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
